Methyl8-hydroxyquinoline-6-carboxylate
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Overview
Description
Methyl8-hydroxyquinoline-6-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl8-hydroxyquinoline-6-carboxylate typically involves the esterification of 8-hydroxyquinoline-6-carboxylic acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl8-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological or chemical properties .
Scientific Research Applications
Methyl8-hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects against various diseases, including cancer and Alzheimer’s disease.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl8-hydroxyquinoline-6-carboxylate involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with different biological activities
Uniqueness
Methyl8-hydroxyquinoline-6-carboxylate is unique due to its specific ester group at the 6-position, which enhances its chemical stability and potential for various applications. This modification also allows for easier functionalization and derivatization compared to other similar compounds .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 8-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-12-10(7)9(13)6-8/h2-6,13H,1H3 |
InChI Key |
UNWLRUADCZTRCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)O |
Origin of Product |
United States |
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